[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound with a hydroxymethyl group at the 4-position and a 5-aminopentyl substituent at the 1-position of the triazole ring. Its hydrochloride salt form (CAS: 1824057-32-0) has a molecular formula of C₈H₁₇ClN₄O and a molecular weight of 220.7 g/mol . The compound is primarily used in research settings, with solubility enhanced by its hydrochloride salt, though specific biological activity data remain undisclosed .
Properties
CAS No. |
1706448-40-9 |
|---|---|
Molecular Formula |
C8H16N4O |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
[1-(5-aminopentyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C8H16N4O/c9-4-2-1-3-5-12-6-8(7-13)10-11-12/h6,13H,1-5,7,9H2 |
InChI Key |
OARFOELOPCQDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCCCN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Aminopentyl Chain: The aminopentyl chain can be introduced through nucleophilic substitution reactions. For example, a halogenated pentylamine can react with the triazole ring to form the desired product.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction. For instance, a carbonyl group on the triazole ring can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, the triazole ring can be hydrogenated to form a dihydrotriazole derivative.
Substitution: The aminopentyl chain can undergo substitution reactions with various electrophiles. For instance, it can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of amides, alkylated products, and other substituted derivatives.
Scientific Research Applications
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. It may have applications in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential pharmacological properties. It may be used in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The aminopentyl chain and triazole ring may facilitate binding to specific sites on target molecules, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol and selected analogs:
Key Observations :
- The 5-aminopentyl chain in the target compound introduces a flexible aliphatic amine, contrasting with rigid aromatic or benzyl groups in analogs. This flexibility may enhance solubility and enable conjugation in drug design .
- The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol .
Biological Activity
The compound [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol , also known as (1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 220.7 g/mol. It is characterized by the presence of an amino group and a hydroxymethyl group on the triazole ring, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.7 g/mol |
| Solubility | Soluble in water |
| Storage | Room temperature |
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various fungal strains such as Candida albicans and Rhizopus oryzae, with minimum inhibitory concentrations (MICs) often below 25 µg/mL .
Anticancer Properties
The potential anticancer activity of triazole derivatives has been a focus of recent studies. Compounds similar to this compound have demonstrated antiproliferative effects on cancer cell lines. For example, research has shown that certain triazole derivatives can induce apoptosis in breast cancer cells by targeting tubulin polymerization pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives can act as inhibitors for various enzymes involved in critical biochemical pathways. This includes inhibition of cytochrome P450 enzymes which are essential for drug metabolism.
- Cell Cycle Disruption : Studies have reported that certain triazole compounds can cause cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis .
Study 1: Antifungal Activity Assessment
In a comparative study evaluating the antifungal efficacy of various triazole derivatives, this compound exhibited potent activity against Candida albicans. The study reported an MIC value significantly lower than that of conventional antifungals like fluconazole .
Study 2: Anticancer Efficacy on Breast Cancer Cells
A study focusing on the anticancer properties of triazole derivatives demonstrated that this compound could inhibit cell proliferation in MCF-7 breast cancer cells. The compound was found to induce significant apoptosis and disrupt microtubule formation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its low toxicity levels make it a promising candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
